![molecular formula C11H15ClFNO3 B2957647 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride CAS No. 2089257-64-5](/img/structure/B2957647.png)
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride
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Overview
Description
“3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride” is a chemical compound with the CAS number 2089257-64-5 . It is characterized by the presence of an amino group, a carboxyl group, and a side chain or R group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride” such as melting point, boiling point, density, molecular formula, and molecular weight are not provided in the searched resources .Scientific Research Applications
Histochemical Applications
One significant application involves the use of hydrochloric acid to catalyze the formation of fluorophores in histochemical condensation reactions. Specifically, the reaction between gaseous formaldehyde and certain phenylethylamines and indolylethylamines, when carried out in the presence of HCl gas, showed a fluorescence yield significantly higher than standard treatments. This method exhibits good specificity for indolylethylamines and 3-hydroxylated or 3-methoxylated phenylethylamines, allowing for distinct differentiation based on reactivity in the condensation reaction (Björklund & Stenevi, 1970).
Synthetic Chemistry and Antimicrobial Activity
In synthetic chemistry, the preparation of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, has been detailed. The synthesis process involves hydrolysis and decarboxylation steps that highlight the compound's utility in generating specific amino acid derivatives (Shimohigashi, Lee, & Izumiya, 1976). Additionally, derivatives of similar compounds have shown significant antimicrobial activity against various pathogens, indicating the potential of such molecules in developing new antimicrobial agents (Mickevičienė et al., 2015).
Corrosion Inhibition
Furthermore, derivatives of similar chemical structures have been investigated for their role in corrosion inhibition. Specifically, the study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed an inhibition performance of 98% at certain concentrations in hydrochloric acid medium, demonstrating the potential of such compounds in industrial applications like steel pickling processes (Bentiss et al., 2009).
Biochemical Synthesis
The synthesis of N- and O-phosphorothioylated amino acids showcases the utility of specific amino acid derivatives in modifying biochemical compounds. This method provides an efficient synthesis route, potentially enhancing the properties of polymers and other materials for medical applications (Baraniak et al., 2002).
Safety and Hazards
properties
IUPAC Name |
2-(aminomethyl)-3-(3-fluoro-4-methoxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3.ClH/c1-16-10-3-2-7(5-9(10)12)4-8(6-13)11(14)15;/h2-3,5,8H,4,6,13H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWALNUHYMKGMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CN)C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride | |
CAS RN |
2089257-64-5 |
Source
|
Record name | 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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